molecular formula C7H10F2O2 B13310488 3-Cyclobutyl-3,3-difluoropropanoic acid

3-Cyclobutyl-3,3-difluoropropanoic acid

Cat. No.: B13310488
M. Wt: 164.15 g/mol
InChI Key: NPQOTAKOAMEGPG-UHFFFAOYSA-N
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Description

3-Cyclobutyl-3,3-difluoropropanoic acid is an organic compound with the molecular formula C₇H₁₀F₂O₂ and a molecular weight of 164.15 g/mol . This compound is characterized by the presence of a cyclobutyl ring and two fluorine atoms attached to the propanoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Cyclobutyl-3,3-difluoropropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-Cyclobutyl-3,3-difluoropropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-Cyclobutyl-3,3-difluoropropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-3,3-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating metabolic and inflammatory processes .

Comparison with Similar Compounds

3-Cyclobutyl-3,3-difluoropropanoic acid can be compared with other fluorinated propanoic acids, such as 3,3-difluoropropanoic acid and 2,2-difluoropropanoic acid. These compounds share similar structural features but differ in their chemical reactivity and biological activity. The cyclobutyl ring in this compound imparts unique steric and electronic properties, making it distinct from its analogs .

Similar Compounds

Biological Activity

3-Cyclobutyl-3,3-difluoropropanoic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound incorporates a cyclobutyl group and two fluorine atoms, which are believed to enhance its biological activity and metabolic stability. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10F2O2C_7H_{10}F_2O_2. Its structure features a cyclobutyl ring that contributes to the compound's rigidity and steric hindrance, influencing its reactivity and interaction with biological systems. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, making it a candidate for drug development.

PropertyValue
Molecular FormulaC7H10F2O2
Molecular Weight164.15 g/mol
SMILESC1CC(C1)C(C(=O)O)(F)F
InChI KeyOGCSTZAOVNBKJZ-UHFFFAOYSA-N

Biological Activity Overview

Preliminary studies indicate that this compound may interact with various enzymes and receptors, suggesting its potential utility in pharmacological applications. The unique fluorinated structure may enhance binding affinity to biological targets, influencing enzyme activity and receptor interactions.

Potential Pharmacological Applications

  • Metabolic Stability : The introduction of fluorine atoms can improve the metabolic stability of compounds, potentially leading to longer-lasting therapeutic effects.
  • Enzyme Inhibition : Research indicates that compounds with similar structures may inhibit specific enzymes, which could be explored further with this compound.
  • Antiviral Activity : Some derivatives of fluorinated compounds have shown antiviral properties; thus, this compound may warrant investigation in this area.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
3-Cyclobutyl-2-fluoropropanoic acidOne fluorine atomDifferent reactivity profile due to reduced sterics
3-Cyclobutylpropanoic acidNo fluorine atomsLacks enhanced stability from fluorination
2,2-Difluoropropanoic acidNo cyclobutyl groupDifferent applications due to lack of cyclic structure

Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

3-cyclobutyl-3,3-difluoropropanoic acid

InChI

InChI=1S/C7H10F2O2/c8-7(9,4-6(10)11)5-2-1-3-5/h5H,1-4H2,(H,10,11)

InChI Key

NPQOTAKOAMEGPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CC(=O)O)(F)F

Origin of Product

United States

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